Nomegestrol (acetate)

Description

Historical Context and Evolution of Synthetic Progestogens

The journey of synthetic progestogens began with the landmark isolation and characterization of the natural ovarian steroid hormone, progesterone (B1679170), in the early 1930s. nih.gov Scientists Willard M. Allen and George W. Corner first described the "pro-gestational" effect of corpus luteum extracts, which were essential for preparing the uterine lining for pregnancy. nih.gov Following this discovery, a significant challenge was the hormone's poor oral bioavailability and the difficulty of producing it in large quantities.

The 1940s and 1950s marked a transformative period in steroid chemistry, spurred by the commercial success of other steroids like cortisone (B1669442) and a growing understanding of endocrinology. asu.edu A pivotal breakthrough came from chemist Russell Marker, who developed a process known as "Marker degradation" to synthesize progesterone from diosgenin, a steroid found in Mexican yams. asu.edupbs.org This innovation made the mass production of steroid hormones feasible and established companies like Syntex S.A. as major centers for hormone research. asu.edu

This foundation paved the way for the development of orally active synthetic progestogens, or "progestins." The first generation of these compounds emerged in the 1950s. In 1951, Carl Djerassi at Syntex synthesized norethindrone, an orally effective synthetic progestin. asu.edupbs.org Shortly after, in 1953, Frank Colton at G.D. Searle & Company developed norethynodrel. asu.edu These early, potent progestins were revolutionary, but they were structurally derived from 19-nortestosterone. nih.gov This structural similarity resulted in residual androgenic activity, a characteristic that subsequent generations of progestin research would seek to minimize. nih.gov The evolution of progestins has since been a story of refining chemical structures to enhance specificity for the progesterone receptor while reducing off-target hormonal effects.

Academic Significance and Research Trajectory of Nomegestrol (B1679828) Acetate (B1210297)

Nomegestrol acetate (NOMAC) represents a significant point in the evolution of synthetic progestogens. First described in 1983, it is classified as a fourth-generation progestin. wikipedia.orgpatsnap.com Unlike its predecessors derived from testosterone (B1683101), NOMAC is a 19-norprogesterone (B1209251) derivative, making it structurally more akin to the natural hormone progesterone. nih.govmdpi.comnih.gov This structural distinction is central to its academic significance and has defined its research trajectory.

The primary focus of research into NOMAC has been its high degree of receptor selectivity. researchgate.net Studies have consistently demonstrated that it is a potent and full agonist of the progesterone receptor (PR) while having a notable lack of affinity for estrogen and glucocorticoid receptors. nih.govresearchgate.netnih.gov This selectivity minimizes the potential for unintended hormonal effects that were a concern with earlier, less specific progestins.

A key area of investigation has been its interaction with the androgen receptor. Unlike many older progestins, NOMAC exhibits moderate anti-androgenic activity and is devoid of androgenic properties. oup.comresearchgate.net Research using rat ventral prostate as a model showed that while medroxyprogesterone (B1676146) acetate acted as an androgen, nomegestrol acetate opposed androgen actions by directly interacting with the androgen receptor. oup.com

The research trajectory of NOMAC has also extended into its effects on hormone-dependent cancers. In vitro studies on human breast cancer cell lines have shown that NOMAC does not stimulate cell proliferation. nih.govnih.gov Further research has explored its potential to inhibit the growth of endometrial cancer cells. One study found that NOMAC significantly inhibited the proliferation of RL95-2 human endometrial cancer cells both in vitro and in vivo. mdpi.com The mechanism for this was suggested to be related to the upregulation of the expression of Suppressor of Fused Homolog (SUFU) and Wnt7a. mdpi.com

More recent research has uncovered novel mechanisms of action for fourth-generation progestins. A 2016 study revealed that NOMAC, along with other progestins of its generation, can inhibit the activity of 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2), an enzyme involved in the biosynthesis of endogenous steroids. plos.org This finding suggests that the biological activity of NOMAC may extend beyond direct receptor interaction to include the modulation of steroid hormone production.

Detailed Research Findings

Table 1: Steroid Receptor Binding and Enzyme Inhibition of Nomegestrol Acetate

This table summarizes key findings from in vitro studies on the receptor binding affinity and enzyme inhibition profile of Nomegestrol Acetate (NOMAC) compared to natural progesterone and other synthetic progestins.

| Parameter | Compound | Target | Finding | Source |

| Binding Affinity (Ki) | Nomegestrol Acetate | Progesterone Receptor (Rat Uterus) | 22.8 nM | nih.gov |

| Progesterone | Progesterone Receptor (Rat Uterus) | 34.3 nM | nih.gov | |

| Receptor Activity | Nomegestrol Acetate | Androgen Receptor | Acts as an anti-androgen | oup.com |

| Medroxyprogesterone Acetate | Androgen Receptor | Acts as an androgen | oup.com | |

| Nomegestrol Acetate | Estrogen Receptor | No estrogenic activity | nih.gov | |

| Norethisterone Acetate | Estrogen Receptor | Intrinsic estrogenic activity | nih.gov | |

| Enzyme Inhibition (Ki) | Nomegestrol Acetate | 3βHSD2 | 29 ± 7.1 nM | plos.org |

| Drospirenone (B1670955) | 3βHSD2 | 232 ± 38 nM | plos.org | |

| Nestorone | 3βHSD2 | 9.5 ± 0.96 nM | plos.org |

Table 2: In Vitro Effects of Nomegestrol Acetate on Cancer Cell Lines

This table presents findings from studies investigating the anti-proliferative effects of Nomegestrol Acetate (NOMAC) on human cancer cell lines.

| Cell Line | Cancer Type | Compound | Effect | Finding | Source |

| RL95-2 | Endometrial Cancer | Nomegestrol Acetate | Anti-proliferative | Inhibited cell growth in a dose-dependent manner | mdpi.commedchemexpress.com |

| Nomegestrol Acetate | IC50 (48h) | 19.88 µM | medchemexpress.com | ||

| Human Breast Cancer Cells | Breast Cancer | Nomegestrol Acetate | Anti-proliferative | Does not stimulate cell proliferation; has some anti-proliferative effect | nih.govnih.gov |

Properties

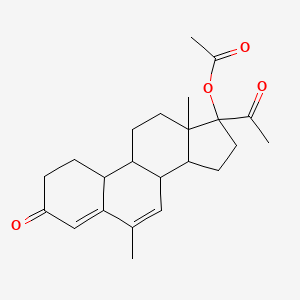

IUPAC Name |

(17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interactions of Nomegestrol Acetate

Progesterone (B1679170) Receptor Agonism

Nomegestrol (B1679828) acetate (B1210297) demonstrates a high and specific binding affinity for the progesterone receptor (PR). nih.govwikipedia.org This strong affinity is a cornerstone of its progestogenic activity. patsnap.com Studies have shown that NOMAC's relative binding affinity (RBA) for the rat uterine progesterone receptor is comparable to that of natural progesterone. nih.gov Specifically, after 2 and 24 hours of incubation, the RBA of NOMAC was 72% and 92%, respectively, relative to progesterone. nih.govresearchgate.net In terms of binding constants, the inhibition constant (Ki) for NOMAC at the progesterone receptor has been reported to be approximately 3 nM. wikipedia.org Another study found the Ki for NOMAC and progesterone to be similar, at 22.8 nM and 34.3 nM, respectively, for the rat uterine progesterone receptor. nih.gov

A key characteristic of NOMAC is its high selectivity for the progesterone receptor. nih.govadooq.com It has been designed to specifically target the PR with minimal binding to other steroid receptors such as the estrogen, androgen, glucocorticoid, or mineralocorticoid receptors. nih.govncats.ionih.govnih.gov This selectivity distinguishes it from many other synthetic progestins, particularly those derived from 19-nortestosterone. nih.govnih.gov The selective binding profile of NOMAC contributes to its potent progestogenic effects without significant androgenic, estrogenic, or glucocorticoid activities. researchgate.net

| Compound | Receptor | Relative Binding Affinity (%) (Progesterone = 100%) | Incubation Time | Source |

|---|---|---|---|---|

| Nomegestrol Acetate | Rat Uterine PR | 72 | 2 hours | nih.govresearchgate.net |

| Nomegestrol Acetate | Rat Uterine PR | 92 | 24 hours | nih.govresearchgate.net |

Nomegestrol acetate is characterized as a full agonist at the progesterone receptor. nih.govwikipedia.orgadooq.commedchemexpress.commedchemexpress.com This means that upon binding to the PR, it is capable of eliciting a maximal biological response, similar to the endogenous hormone progesterone. patsnap.com Its action as a full agonist has been demonstrated in various in vitro and in vivo models. medchemexpress.com The progestogenic activity of NOMAC is mediated through its interaction with intracellular progesterone receptors, which then modulate the transcription of target genes. patsnap.com This agonistic activity is responsible for its strong antiestrogenic effects on the endometrium and its potent antigonadotropic activity. researchgate.net The full agonist nature of NOMAC at the PR is a key factor in its clinical applications.

Androgen Receptor Modulation

In addition to its primary progestogenic activity, nomegestrol acetate exhibits antagonistic activity at the androgen receptor (AR). wikipedia.orgtga.gov.au This means it can block the effects of androgens, such as testosterone (B1683101). oup.com This antiandrogenic property is a significant aspect of its pharmacological profile. nih.govnih.gov In vitro studies have confirmed that NOMAC acts as an effective antagonist against the human androgen receptor. nih.govtga.gov.au The antiandrogenic effects of NOMAC are attributed to its direct interaction with the androgen receptor, where it competes with androgens for binding. oup.com

The binding affinity of nomegestrol acetate for the androgen receptor is moderate. wikipedia.org It has been reported to have approximately 12% to 31% of the relative binding affinity of testosterone for the AR. wikipedia.org When compared to the synthetic androgen mibolerone, NOMAC showed a relative binding affinity of 42% after 3 hours of incubation, which decreased to 19% after 24 hours. oup.com This decline in binding affinity over time is indicative of its antagonistic rather than agonistic potential at the AR. nih.govoup.com

In terms of antiandrogenic potency, estimates vary, with some sources suggesting it is more potent than other progestins like progesterone, dienogest, and drospirenone (B1670955). nih.govnih.govresearchgate.netnih.gov One report indicated that the antiandrogenic activity of NOMAC is approximately 90% of that of cyproterone (B1669671) acetate, a potent antiandrogen. europa.eu Another study suggested its anti-androgenic activity was 3 to 5 times greater than that of chlormadinone (B195047) acetate. nih.gov However, a different in vivo study in castrated rats found cyproterone acetate to be about 20 times more potent as an antiandrogen than NOMAC. tga.gov.au

| Compound | Parameter | Value | Comparator | Source |

|---|---|---|---|---|

| Nomegestrol Acetate | Relative Binding Affinity for AR | 12-31% | Testosterone | wikipedia.org |

| Nomegestrol Acetate | Relative Binding Affinity for AR | 42% (3h), 19% (24h) | Mibolerone | oup.com |

| Nomegestrol Acetate | Antiandrogenic Potency | More potent | Progesterone, Drospirenone | nih.govresearchgate.netnih.gov |

| Nomegestrol Acetate | Antiandrogenic Potency | ~90% | Cyproterone Acetate | europa.eu |

| Nomegestrol Acetate | Antiandrogenic Potency | 3-5 times greater | Chlormadinone Acetate | nih.gov |

Estrogen Receptor Interaction Profile

Absence of Direct Estrogen Receptor (ER) Agonism or Antagonism

Nomegestrol acetate (NOMAC) is distinguished by its high selectivity for the progesterone receptor (PR), with a notable lack of direct interaction with estrogen receptors (ER). nih.govnih.govresearchgate.net In vitro studies have consistently demonstrated that NOMAC does not exhibit significant agonistic or antagonistic activity at either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). nih.govresearchgate.netnih.gov Functional assays using HeLa or Chinese hamster ovary (CHO) cells transfected with human steroid receptors confirmed that NOMAC, at concentrations up to 0.1 μM or more, showed no agonist or antagonist activity at ERα or ERβ. tga.gov.au This lack of binding to the ER is a key feature of its pharmacological profile, differentiating it from some other synthetic progestins. nih.govnih.gov This selectivity means that the direct effects of NOMAC are not mediated through the estrogen receptor pathway. nih.govnih.gov

Indirect Antiestrogenic Mechanisms via PR Activation

Despite its lack of direct binding to estrogen receptors, nomegestrol acetate exerts potent antiestrogenic effects in the body. nih.govnih.govwikipedia.orgmedchemexpress.com These effects are not due to direct receptor antagonism but are mediated indirectly through its strong agonist activity at the progesterone receptor (PR). nih.govtga.gov.au The functional antiestrogenic actions of NOMAC are a consequence of its potent progestogenic and antigonadotropic activity. wikipedia.orgresearchgate.net

One of the key indirect antiestrogenic mechanisms of nomegestrol acetate involves its ability to modulate the expression of receptors induced by estrogen. In vivo studies in ovariectomized rats have shown that NOMAC can influence the expression of cytosolic uterine estrogen receptors. nih.gov Furthermore, NOMAC has been shown to inhibit the estrogen-induced stimulation of progesterone receptor expression in T47-D human breast cancer cells in vitro and in the rabbit uterus in vivo. tga.gov.au This modulation of receptor expression is a critical component of its antiestrogenic activity at the tissue level.

Nomegestrol acetate significantly influences the local production and inactivation of estrogens in tissues like the breast by modulating key enzymes involved in estrogen metabolism. nih.govcapes.gov.brhormonebalance.orgnih.gov This activity, which appears to be dependent on the progesterone receptor, provides a powerful indirect antiestrogenic effect. wikipedia.org

Inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD): NOMAC inhibits the activity of 17β-HSD type 1, the enzyme responsible for converting the less potent estrone (B1671321) (E1) into the highly potent estradiol (B170435) (E2). researchgate.netnih.govcapes.gov.br This action reduces the local synthesis of active estrogens. nih.gov

Inhibition of Steroid Sulfatase: The compound blocks the conversion of estrone sulfate (B86663) (E1S) to E2, a major pathway for estrogen formation in breast tissue. nih.govnih.gov In MCF-7 breast cancer cells, NOMAC at concentrations of 5 x 10⁻⁶ M and 5 x 10⁻⁵ M inhibited the conversion of E1S to E2 by 43% and 77%, respectively. nih.gov

Stimulation of Estrogen Sulfotransferase: NOMAC stimulates the activity of estrogen sulfotransferase, an enzyme that converts active estrogens (like E1 and E2) into their biologically inactive sulfate forms (E1S and E2S). nih.govwikipedia.orgnih.govcapes.gov.br In MCF-7 cells, NOMAC at concentrations of 5 x 10⁻⁸ M and 5 x 10⁻⁷ M increased sulfotransferase activity by 60.6% and 83%, respectively. nih.gov A similar stimulatory effect was observed in T47-D cells. nih.gov

Table 1: Effect of Nomegestrol Acetate on Estrogen Metabolism Enzymes in Breast Cancer Cell Lines

| Enzyme | Action of Nomegestrol Acetate | Cell Line | Effect | Citation |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Inhibition | MCF-7, T47-D | Blocks conversion of Estrone (E1) to Estradiol (E2) | nih.govcapes.gov.br |

| Steroid Sulfatase | Inhibition | MCF-7 | Blocks conversion of Estrone Sulfate (E1S) to Estradiol (E2) | nih.govnih.gov |

| Estrogen Sulfotransferase | Stimulation | MCF-7, T47-D | Increases conversion of Estrone (E1) to Estrone Sulfate (E1S) | nih.govnih.govcapes.gov.br |

Glucocorticoid and Mineralocorticoid Receptor Assessment

Evaluation of Glucocorticoid Receptor (GR) Activity

A defining characteristic of nomegestrol acetate's pharmacological profile is its lack of significant activity at the glucocorticoid receptor (GR). nih.govresearchgate.netwikipedia.orgresearchgate.net Numerous preclinical and in vitro studies have consistently concluded that NOMAC is devoid of glucocorticoid activity. nih.govresearchgate.netnih.govnih.govdovepress.comeuropa.euncats.iogeneesmiddeleninformatiebank.nl In vitro functional studies in cells transfected with human steroid receptors showed that NOMAC had no or only weak antagonist activity at the glucocorticoid receptor. tga.gov.au This high degree of selectivity for the progesterone receptor, with minimal to no interaction with the GR, distinguishes it from some other progestins, such as megestrol (B1676162) acetate, which is known to possess glucocorticoid activity. nih.govwikipedia.org This lack of glucocorticoid effect contributes to its favorable metabolic profile. researchgate.net

Table 2: Summary of Nomegestrol Acetate Receptor Activity

| Receptor | Agonist Activity | Antagonist Activity | Citation |

| Estrogen Receptor (ERα, ERβ) | None | None | nih.govresearchgate.nettga.gov.au |

| Progesterone Receptor (PR) | Full Agonist | - | nih.govnih.gov |

| Glucocorticoid Receptor (GR) | None | None / Weak | nih.govresearchgate.nettga.gov.aueuropa.eu |

| Mineralocorticoid Receptor (MR) | None | None | tga.gov.aueuropa.eu |

| Androgen Receptor (AR) | None | Moderate | nih.govnih.govtga.gov.au |

Assessment of Mineralocorticoid Receptor (MR) Activity

The interaction of nomegestrol acetate (NOMAC) with the mineralocorticoid receptor (MR) has been evaluated through in vitro receptor binding and functional transactivation assays, as well as in vivo animal models, to determine any potential mineralocorticoid or anti-mineralocorticoid effects.

Research Findings from In Vitro Studies

Studies investigating the binding affinity of nomegestrol acetate for the mineralocorticoid receptor have shown it to be very low. In one study using rat renal cytosolic MR, the relative binding affinity of nomegestrol acetate was found to be only 0.23% compared to aldosterone. nih.gov This was a significant reduction from its parent compound, 19-norprogesterone (B1209251), which showed a 47% affinity. nih.gov The structural modifications, particularly the acetylation of the 17α-OH group to create nomegestrol acetate, almost completely abolished the binding to the MR. nih.gov Another analysis noted that nomegestrol acetate has less than 1.2% of the mineralocorticoid receptor affinity of aldosterone.

A direct comparison of various progestins revealed that the binding affinity of nomegestrol acetate for the MR was significantly lower than that of drospirenone but was not significantly different from that of medroxyprogesterone (B1676146) acetate, levonorgestrel (B1675169), and several others. nih.gov In the same study, the affinity of nomegestrol acetate was found to be indistinguishable from that of progesterone. nih.gov

| Compound | Relative Binding Affinity (RBA) for MR | Comparator | Source |

| Nomegestrol Acetate | 0.23% | Aldosterone | nih.gov |

| Nomegestrol Acetate | <1.2% | Aldosterone | |

| 19-Norprogesterone | 47% | Aldosterone | nih.gov |

| Nomegestrol | 1.2% | Aldosterone | nih.gov |

| Drospirenone | Significantly higher than Nomegestrol Acetate | - | nih.gov |

| Progesterone | Indistinguishable from Nomegestrol Acetate | - | nih.gov |

This table presents data compiled from multiple research sources to compare the relative binding affinities of various compounds to the Mineralocorticoid Receptor (MR).

Functional assays using cells transfected with human steroid receptors have further characterized the activity of nomegestrol acetate at the MR. In transactivation studies using Chinese hamster ovary (CHO) cells transfected with the human mineralocorticoid receptor (hMR), nomegestrol acetate did not display agonistic or antimineralocorticoid activity. nih.gov Similarly, other in vitro functional studies in HeLa cells or CHO cells showed that nomegestrol acetate (at concentrations up to 0.1 μM or more) had no agonist or antagonist activity at the mineralocorticoid receptor. tga.gov.au Several assessments have confirmed that nomegestrol acetate is devoid of any mineralocorticoid activity. europa.eunih.goveuropa.eu

However, a direct comparative study of multiple progestins yielded different results. nih.gov While confirming that nomegestrol acetate has negligible MR agonist activity, this study found it to be a potent MR antagonist for transactivation. nih.gov In terms of potency, it was significantly more potent than the well-known MR antagonist spironolactone, although it was also found to be significantly less efficacious. nih.gov Conversely, another investigation into steroid receptor transactivation concluded that among the tested progestogens, only progesterone, drospirenone, and levonorgestrel exhibited anti-MR activity, while nomegestrol acetate was devoid of activity at the MR. nih.gov

| Assay Type | Cell Line | Finding | Source |

| Transactivation Assay | Chinese Hamster Ovary (CHO) cells with hMR | No agonistic or antagonistic activity | nih.govnih.gov |

| Functional Assay | HeLa or CHO cells with hMR | No agonistic or antagonistic activity | tga.gov.au |

| Transactivation Assay | Not specified | Negligible agonist activity; potent antagonist | nih.gov |

This table summarizes the findings from various in vitro functional assays assessing the activity of Nomegestrol Acetate at the Mineralocorticoid Receptor (MR).

Research Findings from In Vivo Studies

In vivo animal studies have largely supported the in vitro findings of a lack of significant mineralocorticoid effects. Preclinical studies in rats concluded that nomegestrol acetate lacked antimineralocorticoid activity. nih.govresearchgate.netnih.gov This was consistent with findings from other short-term in vivo assays. tga.gov.au

One study specifically examined the effect of nomegestrol acetate on the urinary sodium-to-potassium ([Na+]/[K+]) ratio in adrenalectomized male rats, a key indicator of mineralocorticoid or anti-mineralocorticoid action. nih.gov A single administration of nomegestrol acetate, either subcutaneously or orally, did not affect the urinary [Na+]/[K+] ratio. nih.gov However, after a longer period of daily oral administration for 11 days, nomegestrol acetate was observed to increase the [Na+]/[K+] ratio, which is suggestive of an anti-mineralocorticoid effect with prolonged treatment. nih.gov

Cellular and Molecular Mechanisms of Action

Genomic Signaling Pathways

The traditional and most well-characterized mechanism of action for nomegestrol (B1679828) acetate (B1210297) involves its interaction with intracellular progesterone (B1679170) receptors, which function as ligand-activated transcription factors. This pathway leads to direct changes in the transcription of target genes, ultimately altering cellular function.

Direct DNA Binding and Gene Transcription Regulation

Upon entering a target cell, nomegestrol acetate binds to and activates the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. drugbank.com Within the nucleus, the activated nomegestrol acetate-PR complex functions as a transcription factor. It directly binds to specific DNA sequences, thereby modulating the rate of transcription of progesterone-sensitive genes. This regulation of gene expression is the foundation for the diverse physiological effects of nomegestrol acetate in tissues such as the endometrium, where it mimics the actions of natural progesterone. patsnap.com

In human endometrial cancer cells (RL95-2), for instance, nomegestrol acetate has been shown to upregulate the expression of genes such as SUFU and Wnt7a, which are involved in cell proliferation, demonstrating its direct impact on gene transcription. mdpi.com

Interaction with Progesterone Response Elements (PREs)

The specific DNA sequences to which the activated progesterone receptor complex binds are known as progesterone response elements (PREs). drugbank.com These are short, specific consensus sequences located in the promoter regions of target genes. The binding of the nomegestrol acetate-PR dimer to these PREs allows for the recruitment of co-activator or co-repressor proteins. This assembly of proteins then influences the activity of RNA polymerase II, either enhancing or inhibiting the transcription of the associated gene into messenger RNA (mRNA). The subsequent translation of this mRNA into protein leads to the physiological response. While direct visualization of the nomegestrol acetate-PR complex on a PRE is a subject for further specific research, this mechanism is a well-established paradigm for progestin action.

Regulation of Gene Expression

Nomegestrol acetate exerts its cellular effects in part by modulating the expression of specific genes, influencing pathways involved in cell proliferation and drug transport.

Research has demonstrated that nomegestrol acetate can alter the expression of genes implicated in cancer cell proliferation, notably in human endometrial cancer cells. nih.govnih.gov In studies using the RL95-2 human endometrial cancer cell line, treatment with nomegestrol acetate led to a significant, concentration-dependent upregulation of both the mRNA and protein levels of the Suppressor of fused homolog (SUFU) and Wnt Family Member 7A (Wnt7a) genes. nih.govresearchgate.net

The SUFU gene is known as an inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in cell proliferation and survival. nih.gov By increasing the expression of SUFU, nomegestrol acetate may help to suppress tumor growth. nih.gov This anti-proliferative effect was observed in vitro, where nomegestrol acetate inhibited the growth of RL95-2 cells, and in vivo, where it suppressed the growth of xenograft tumors in nude mice. nih.govnih.gov The upregulation of SUFU and Wnt7a was confirmed in both the cultured cells and the xenograft tumor tissues. nih.govresearchgate.net It is noteworthy that this effect was not observed in all endometrial cancer cell lines, as KLE cells did not show the same response, suggesting a cell-type-specific mechanism. nih.govresearchgate.net These findings indicate that the anticancer activity of nomegestrol acetate may be, at least in part, attributable to its ability to upregulate the expression of SUFU and Wnt7a. mdpi.com

Nomegestrol acetate has been shown to influence the expression and activity of ATP-Binding Cassette (ABC) transporters, which are crucial proteins in drug excretion and metabolism. nih.gov Specifically, studies on the human hepatic cell line HepG2 revealed that nomegestrol acetate increases the expression of P-glycoprotein (P-gp), a well-known ABC transporter, at both the mRNA and protein levels. nih.govconicet.gov.ar This increase in P-gp expression was also associated with enhanced transporter activity, as indicated by reduced intracellular accumulation of calcein, a P-gp substrate. nih.gov

This regulatory effect was further confirmed in another hepatic cell line, Huh7. nih.gov The underlying molecular mechanism does not involve the classical progesterone receptor. Instead, the upregulation of P-gp is mediated by the membrane progesterone receptor α. nih.govconicet.gov.ar Activation of this receptor by nomegestrol acetate initiates a biphasic modulation of intracellular cyclic AMP (cAMP) levels and protein kinase A activity, which ultimately leads to the transcriptional upregulation of P-glycoprotein. nih.gov This demonstrated ability of nomegestrol acetate to selectively up-regulate hepatic P-gp expression and activity highlights a potential for drug-drug interactions, as it could affect the bioavailability and therapeutic efficacy of other drugs that are substrates of P-glycoprotein. nih.govconicet.gov.ar

Preclinical Pharmacodynamic Effects and Tissue Specificity

Reproductive System Modulation

Nomegestrol (B1679828) acetate (B1210297) exerts significant effects on the female reproductive system, primarily through its potent progestogenic and anti-estrogenic actions. These effects are central to its mechanism of action in contraception and the management of gynecological disorders.

Preclinical studies in various animal models have consistently demonstrated the potent inhibitory effect of nomegestrol acetate on the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropin secretion and subsequent inhibition of ovulation. nih.govresearchgate.netnih.gov This anti-gonadotropic activity is a key mechanism behind its contraceptive efficacy. mdpi.compatsnap.com

In rats, nomegestrol acetate has been shown to effectively inhibit ovulation. nih.govresearchgate.net Similarly, studies in monkeys have confirmed its potent ovulation-inhibiting properties. nih.govresearchgate.net The dose required to inhibit ovulation by 50% (ED50) has been determined to be between 1.25 and 5.0 mg/kg in rats and 0.14 mg/kg in monkeys, highlighting its potent effect in primates. nih.gov This suppression of ovulation is achieved by preventing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. patsnap.com

Ovulation Inhibition by Nomegestrol Acetate in Animal Models

| Animal Model | Effective Dose for Ovulation Inhibition | Reference |

|---|---|---|

| Rat | 2.5 mg/kg | nih.govresearchgate.net |

| Monkey | 1 mg/kg | nih.govresearchgate.net |

Nomegestrol acetate demonstrates potent anti-estrogenic effects on the endometrium, the lining of the uterus. mdpi.compatsnap.com By binding to progesterone (B1679170) receptors in the endometrial tissue, it counteracts the proliferative effects of estrogen, inducing a secretory state that is less prone to excessive growth (hyperplasia). patsnap.com In preclinical models using estradiol-benzoate-treated mice, oral administration of nomegestrol acetate resulted in a significant reduction in uterine weight, demonstrating its strong anti-estrogenic effect. nih.gov This modulation of the endometrial lining is a crucial aspect of its therapeutic use in gynecological conditions and as a component of hormonal contraception. patsnap.com

In addition to its effects on ovulation and the endometrium, nomegestrol acetate also modifies the properties of cervical mucus. patsnap.com It increases the viscosity of the cervical mucus, creating a barrier that is less permeable to sperm. patsnap.com This change in the cervical microenvironment provides an additional mechanism for its contraceptive action by impeding sperm transport. patsnap.com

Antiproliferative Effects on Hormone-Dependent Cells

Nomegestrol acetate exhibits significant antiproliferative activity in hormone-dependent cancer cell lines, particularly those of the endometrium and breast. This effect is primarily mediated through its interaction with progesterone receptors and its ability to modulate key signaling pathways involved in cell growth and proliferation.

In vitro and in vivo studies have shown that nomegestrol acetate can effectively inhibit the proliferation of human endometrial cancer cells. medchemexpress.com In studies using the RL95-2 human endometrial cancer cell line, which is a hormone-dependent, type I endometrial cancer cell line, nomegestrol acetate significantly inhibited cell growth in a concentration-dependent manner. mdpi.comnih.gov The concentration required to inhibit cell proliferation by 50% (IC50) in RL95-2 cells was found to be 19.88 µmol/L after 48 hours of treatment. mdpi.com However, it did not show a significant inhibitory effect on the growth of the KLE cell line, a type II non-hormone-dependent endometrial cancer cell line. mdpi.comnih.gov

Further research suggests that the antiproliferative effect of nomegestrol acetate in RL95-2 cells may be related to the upregulation of the expression of Suppressor of Fused Homolog (SUFU) and Wnt7a, genes that are involved in cell proliferation signaling pathways. mdpi.comnih.govnih.gov

In xenograft nude mouse models bearing RL95-2 tumors, nomegestrol acetate demonstrated a stronger inhibition of tumor growth compared to medroxyprogesterone (B1676146) acetate (MPA). mdpi.comnih.govnih.gov

Inhibition of Tumor Growth by Nomegestrol Acetate in RL95-2 Xenograft Model

| Treatment | Dose | Tumor Growth Inhibition Rate | Reference |

|---|---|---|---|

| Nomegestrol Acetate | 50 mg/kg | 24.74% | mdpi.comnih.govnih.gov |

| Nomegestrol Acetate | 100 mg/kg | 47.04% | mdpi.comnih.govnih.gov |

| Nomegestrol Acetate | 200 mg/kg | 58.06% | mdpi.comnih.govnih.gov |

| Medroxyprogesterone Acetate | 100 mg/kg | 41.06% | mdpi.comnih.govnih.gov |

| Medroxyprogesterone Acetate | 200 mg/kg | 27.01% | mdpi.comnih.govnih.gov |

Nomegestrol acetate has been shown to have antiproliferative effects on human breast cancer cells. nih.gov It does not stimulate proliferation in normal or cancerous human breast cells. nih.gov Studies on hormone-dependent MCF-7 and T47-D human breast cancer cell lines have revealed that nomegestrol acetate can interfere with the local biosynthesis of estradiol (B170435), a key driver of proliferation in estrogen-sensitive breast cancers. nih.gov

Specifically, nomegestrol acetate has been found to:

Significantly block the conversion of estrone (B1671321) sulfate (B86663) (E1S) to estradiol (E2). nih.gov

Inhibit the transformation of estrone (E1) to E2. nih.gov

Stimulate sulfotransferase activity, which is involved in converting active estrogens to their inactive sulfate forms. nih.gov

These effects are more pronounced in the T47-D cell line, which has a higher content of progesterone receptors compared to the MCF-7 cell line. nih.gov The inhibitory effect on the enzymes involved in estradiol biosynthesis, coupled with the stimulation of estrogen inactivation, suggests a potential role for nomegestrol acetate in mitigating estrogen-dependent proliferation in breast cancer cells. nih.gov

Systemic Biological Responses in Animal Models

Metabolic Parameters (e.g., Lipid and Carbohydrate Metabolism)

Preclinical studies in animal models indicate that nomegestrol acetate exhibits a neutral metabolic profile, with minimal impact on lipid and carbohydrate metabolism.

In a study involving female rats, administration of nomegestrol acetate did not significantly alter plasma levels of glucose, total cholesterol, high-density lipoprotein (HDL) cholesterol, triglycerides, or phospholipids. This is in contrast to other progestogens like medroxyprogesterone acetate, which have been shown to induce significant increases in these metabolic markers. Furthermore, nomegestrol acetate did not affect plasma and tissue lipolysis. nih.govresearchgate.net

Consistent with these findings, a comprehensive preclinical profile of nomegestrol acetate concluded that it has little effect on carbohydrate and lipid metabolism in rats. nih.gov Moreover, studies in nonhuman primates have shown that the administration of nomegestrol acetate in combination with estradiol did not alter total cholesterol, HDL, or plasma triglycerides. nih.gov

| Parameter | Vehicle Control | Nomegestrol Acetate | Observations |

|---|---|---|---|

| Plasma Glucose | Normal | No significant change | Studies in female rats demonstrated a neutral effect of nomegestrol acetate on key metabolic markers compared to controls. nih.govresearchgate.net |

| Total Cholesterol | Normal | No significant change | |

| HDL Cholesterol | Normal | No significant change | |

| Triglycerides | Normal | No significant change | |

| Phospholipids | Normal | No significant change |

Hemostatic Factor Influence

Currently, there is a notable lack of published preclinical studies specifically investigating the direct influence of nomegestrol acetate on hemostatic factors, such as coagulation and fibrinolysis, in animal models. While clinical studies in humans have provided some insights, the specific preclinical data in animal models remains an area for further investigation.

Bone Remodeling and Mineral Density Assessments

Preclinical evidence suggests that nomegestrol acetate does not adversely affect bone mineral density (BMD). In a study on ovariectomized rats, a model often used to study postmenopausal bone loss, nomegestrol acetate administered alone or in combination with estradiol did not negatively impact BMD. nih.gov The comprehensive preclinical profile of nomegestrol acetate supports this finding, stating that it did not affect bone mineral density in rats. nih.govresearchgate.net

While direct preclinical studies on specific bone remodeling markers are not extensively detailed in the available literature, the neutral effect on BMD in an estrogen-deficient animal model suggests that nomegestrol acetate does not appear to exacerbate bone loss.

| Treatment Group | Effect on Bone Mineral Density (BMD) | Key Finding |

|---|---|---|

| Ovariectomized Control | Expected decrease in BMD | Nomegestrol acetate did not show a negative impact on bone mineral density in a preclinical model of postmenopausal bone loss. nih.gov |

| Nomegestrol Acetate | No significant effect on BMD |

Cardiovascular System Parameters (e.g., Hemodynamics, Electrophysiology)

The available preclinical data indicates that nomegestrol acetate has a favorable cardiovascular profile, with no significant adverse effects on hemodynamic and electrophysiological parameters.

A comprehensive review of preclinical studies reported that nomegestrol acetate did not affect hemodynamic and electrophysiologic parameters in dogs and primates. nih.govresearchgate.net

Furthermore, in a study investigating vascular reactivity in oophorectomized cynomolgus monkeys, nomegestrol acetate, when co-administered with estradiol, did not antagonize the beneficial effects of estrogen on coronary artery vasodilation. In another model using rhesus monkeys, nomegestrol acetate did not induce coronary artery spasm, a contrast to the effects observed with medroxyprogesterone acetate.

| Animal Model | Parameter | Observation |

|---|---|---|

| Dogs and Primates | Hemodynamics and Electrophysiology | No significant effects observed. nih.govresearchgate.net |

| Cynomolgus Monkeys | Coronary Artery Vasodilation (with Estradiol) | Did not antagonize the beneficial effects of estradiol. |

| Rhesus Monkeys | Coronary Artery Spasm | Did not induce vasospasm. |

Synthesis, Derivatization, and Formulation Research

Synthetic Methodologies and Process Development

The synthesis of nomegestrol (B1679828) acetate (B1210297) has historically been a complex and expensive endeavor, often involving lengthy routes and hazardous reagents. rawdatalibrary.net Recent research has focused on developing novel, more efficient, and safer synthetic pathways.

The key steps and intermediates in this improved synthesis are outlined below:

| Step | Starting Material | Reagent/Condition | Intermediate/Product | Yield (%) | Melting Point (°C) |

| 1 | 3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17β-ol | Phenylsulfenyl chloride | 3-Methoxy-21-(phenylsulfinyl)-19-norpregna-1(2),3(4),5(10),17(20),20-pentaene | 71 | 267–270 |

| 2 | 3-Methoxy-21-(phenylsulfinyl)-19-norpregna-1(2),3(4),5(10),17(20),20-pentaene | Double researchgate.netrsc.org-sigmatropic rearrangements | 3-Methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-trien-20-one | 89 | 149–151 |

| 3 | 3-Methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-trien-20-one | Ethylene glycol | 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene | 88 | 125–126 |

| 4 | 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene | Birch reduction | 17α-Hydroxy-19-norpregna-4-ene-3,20-dione | 87.7 | 214–216 |

| 5 | 17α-Hydroxy-19-norpregna-4-ene-3,20-dione | Acetic anhydride | 17α-Acetoxy-19-norpregna-4-ene-3,20-dione | 95 | 227–229 |

| 6 | 17α-Acetoxy-19-norpregna-4-ene-3,20-dione | Ethyl orthoformate | 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | - | - |

| 7 | 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | Vilsmeier-Haack reaction | 6-Formyl-3-ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | - | - |

| 8 | 6-Formyl-3-ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | Sodium borohydride | 6-Methylene-17α-acetoxy-19-norprogesterone | - | - |

| 9 | 6-Methylene-17α-acetoxy-19-norprogesterone | Pd/C catalyst, Acetic acid | Nomegestrol Acetate | 87 | <0.3% total impurities |

Data compiled from multiple steps in the synthetic process. Yields and melting points are for isolated intermediates.

Further optimization has been achieved in the final step of the synthesis, which involves the conversion of 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione to nomegestrol acetate. The use of a Pd/C catalyst in an ethanolic solution with the addition of a small amount of acetic acid has been shown to be a simple, safe, fast, and economical method suitable for industrial-scale production. google.com This process avoids the need for expensive chromatographic purification. google.com

The synthesis of nomegestrol acetate presents several challenges, including the use of expensive and hazardous reagents in older methods. rawdatalibrary.net One of the primary difficulties is the introduction of a hydroxyl group at the α-position on carbon 17. rawdatalibrary.net

Key strategies to overcome these challenges include:

Development of Novel Synthetic Routes: The creation of new pathways, such as the 11-step synthesis mentioned above, circumvents the need for non-commercially available starting materials and environmentally hazardous reagents like osmium tetroxide. rawdatalibrary.net

Process Optimization for Industrial Scale-up: Challenges can arise when scaling up reactions, particularly concerning the predictability of by-product formation. The addition of acetic acid in the final catalytic step helps to control the pH and the activity of the catalyst, leading to a more reproducible and high-quality product suitable for the pharmaceutical industry without costly purification steps. google.com

Analysis and Characterization of Synthesis-Related Impurities

Given that various synthetic routes for nomegestrol acetate often converge in the final steps, the resulting impurity profiles can be similar. wikipedia.org Therefore, the identification and biological evaluation of these impurities are crucial.

In the analysis of nomegestrol acetate, two specific impurities have been identified. wikipedia.org Impurity A is listed in the European Pharmacopoeia (EP) 8.0, while Impurity B is not specified in the EP 8.0. wikipedia.org Both of these impurities have been successfully synthesized for further study. wikipedia.org

The in vitro cytotoxicity of these identified impurities, along with nomegestrol acetate itself, has been evaluated against several cell lines. wikipedia.org

| Compound | L02 Liver Cells | Mesenchymal Stem Cells | MCF-7 Breast Cancer Cells | C33A Cervical Cancer Cells |

| Nomegestrol Acetate | Cytotoxic at high concentrations | Not significantly cytotoxic | Cytotoxic at high concentrations | Cytotoxic at high concentrations |

| Impurity A | Cytotoxic at high concentrations | Not significantly cytotoxic | Cytotoxic at high concentrations | Cytotoxic at high concentrations |

| Impurity B | Not significantly cytotoxic | Not significantly cytotoxic | Not significantly cytotoxic | Not significantly cytotoxic |

Cytotoxicity was generally observed at concentrations above 20 μM.

These findings indicate that while nomegestrol acetate and Impurity A can exhibit cytotoxicity at high concentrations, Impurity B does not show significant cytotoxic effects in the tested cell lines. wikipedia.org

Solid-State Chemistry and Crystal Form Research

The solid-state properties of an active pharmaceutical ingredient like nomegestrol acetate are critical as they can influence its stability, dissolution, and bioavailability. Nomegestrol acetate is a white to off-white crystalline powder that is practically insoluble in water. geneesmiddeleninformatiebank.nl It is known to exhibit polymorphism, meaning it can exist in different crystal forms. geneesmiddeleninformatiebank.nl

Recent research has identified a new crystal form, designated as Form I, which is a solvent-free compound. google.com Another form, Form II, has been identified as a dioxane solvate. rawdatalibrary.net The stable single crystalline form is ensured through a reproducible crystallization process. geneesmiddeleninformatiebank.nl

A comparison of the properties of Form I is presented below:

| Property | Observation | Significance |

| Thermal Analysis (TGA/DSC) | Endothermic peak at approximately 180°C | Characterizes the melting point of this specific crystal form. |

| Stability | No significant changes observed after 10 days at 60°C, 90% humidity, or under 5000lx illumination | Demonstrates high stability under stress conditions. |

| Dissolution Rate | Higher dissolution rate compared to the bulk drug in 0.2% SDS, 0.5% SDS, pH 4.5, and pH 1.2 media | Improved dissolution may enhance bioavailability. |

Data for Form I of Nomegestrol Acetate.

Furthermore, research into the cocrystallization of nomegestrol acetate has been conducted to improve its solubility and dissolution properties. rsc.org Two novel cocrystals have been synthesized using 2,5-dihydroxybenzoic acid and 4-hydroxybenzoic acid. rsc.org These cocrystals demonstrated significantly increased concentrations in deionized water compared to nomegestrol acetate alone, suggesting that cocrystallization is a viable strategy to enhance its solubility. rsc.org Another study successfully prepared a co-crystal with vanillic acid, which showed improved physical stability. zgjhsyx.com

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Nomegestrol acetate | 17α-acetoxy-6-methyl-19-norpregna-4,6-diene-3,20-dione |

| Impurity A | Structure as defined in EP 8.0 |

| Impurity B | Structure as identified in cited research |

| 2,5-dihydroxybenzoic acid | 2,5-dihydroxybenzoic acid |

| 4-hydroxybenzoic acid | 4-hydroxybenzoic acid |

| Vanillic acid | 4-Hydroxy-3-methoxybenzoic acid |

| Osmium tetroxide | Osmium(VIII) oxide |

| Phenylsulfenyl chloride | Benzenesulfenyl chloride |

| Ethylene glycol | Ethane-1,2-diol |

| Acetic anhydride | Ethanoic anhydride |

| Ethyl orthoformate | Triethoxymethane |

| Sodium borohydride | Sodium tetrahydridoborate |

| Palladium on carbon (Pd/C) | Palladium on activated carbon |

| Acetic acid | Ethanoic acid |

Advanced Research Methodologies and Computational Approaches

In Vitro Biological Assay Systems

Steroid Receptor Binding Assays (Ki, Kd Determinations)

The initial characterization of a novel steroidal compound like nomegestrol (B1679828) acetate (B1210297) involves determining its binding affinity and selectivity for various steroid receptors. This is accomplished through steroid receptor binding assays, which quantify the interaction between the compound and its target receptor. Key parameters derived from these assays are the inhibition constant (Ki) and the dissociation constant (Kd).

Competition studies are commonly employed to determine these values. For instance, in assays using the synthetic progestin [3H]-Organon 2058 as the radioligand, the binding characteristics of nomegestrol acetate to the progesterone (B1679170) receptor (PR) in the cytosolic fraction of rat uteri were compared to that of natural progesterone. researchgate.net These studies revealed that nomegestrol acetate exhibits a high affinity for the progesterone receptor, with a Ki of 22.8 nM, which is comparable to that of progesterone (Ki = 34.3 nM). researchgate.netwikipedia.org The kinetic constants, including the association rate constant (k1) and the dissociation rate constant (k-1), further indicated that nomegestrol acetate behaves similarly to the natural hormone in the cytosol of the rat uterus. researchgate.net

In human breast cancer T47-D cells, which are rich in progesterone receptors, the binding affinity of nomegestrol acetate was also evaluated. tga.gov.au Under equilibrium conditions, nomegestrol acetate demonstrated a high affinity for the progesterone receptor, with a Kd of approximately 4 nM. tga.gov.au Both nomegestrol acetate and the synthetic progestin ORG2058 formed highly stable ligand-receptor complexes. tga.gov.au

The binding characteristics of tritiated nomegestrol acetate ([3H]-NOMAC) have also been determined and compared to [3H]-ORG2058. wikipedia.org In rat uterus, the Kd for [3H]-NOMAC was 5 nM, while for [3H]-ORG2058 it was 0.6 nM. wikipedia.org In human T47-D cells, the Kd values were 4 nM and 3 nM for [3H]-NOMAC and [3H]-ORG2058, respectively. wikipedia.org

Regarding other steroid receptors, studies on the androgen receptor (AR) in the rat ventral prostate model showed that the relative binding affinity of nomegestrol acetate declined over time, suggesting anti-androgenic potential rather than androgenic activity. wikipedia.org Furthermore, nomegestrol acetate did not compete with estrogen for binding to the estrogen receptor (ER) in either rat uterus or Ishikawa cells. wikipedia.org

| Parameter | Value | Tissue/Cell Line | Reference |

|---|---|---|---|

| Ki | 22.8 nM | Rat Uterus Cytosol | researchgate.netwikipedia.org |

| Kd | 4 nM | Human T47-D Cells | tga.gov.au |

| Kd ([3H]-NOMAC) | 5 nM | Rat Uterus | wikipedia.org |

| Kd ([3H]-NOMAC) | 4 nM | Human T47-D Cells | wikipedia.org |

Cell-Based Reporter Gene Assays for Transactivation Profiling

To move beyond simple binding and understand the functional consequences of receptor interaction, cell-based reporter gene assays are utilized. These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a specific steroid receptor. This is achieved by using host cells, such as Chinese hamster ovary (CHO) cells, that have been transfected with a plasmid containing the human steroid receptor of interest and a reporter gene (e.g., luciferase) linked to a hormone-responsive element.

The transactivation profile of nomegestrol acetate has been investigated in CHO cells transfected with human progesterone B (PRB), androgen (AR), estrogen (ERα and ERβ), glucocorticoid (GR), and mineralocorticoid (MR) receptors. researchgate.net In these assays, nomegestrol acetate demonstrated potent agonistic activity at the PRB, with a potency comparable to levonorgestrel (B1675169) and significantly greater than progesterone, drospirenone (B1670955), and dienogest. researchgate.net Importantly, no antagonistic activity at the PRB was observed. researchgate.net

Consistent with its binding profile, nomegestrol acetate showed anti-androgenic activity, though to a lesser extent than levonorgestrel. researchgate.net The compound was devoid of any agonistic or antagonistic activity at the ERα, ERβ, and GR receptors. researchgate.net Furthermore, unlike progesterone, drospirenone, and levonorgestrel, nomegestrol acetate did not exhibit anti-mineralocorticoid activity. researchgate.net These findings highlight the high selectivity of nomegestrol acetate for the progesterone receptor.

Gene and Protein Expression Analysis (e.g., qPCR, Western Blot, Immunohistochemistry)

To delve deeper into the molecular mechanisms of action, researchers employ techniques to analyze changes in gene and protein expression in response to nomegestrol acetate treatment. Methods such as quantitative polymerase chain reaction (qPCR) for gene expression and Western blotting and immunohistochemistry for protein expression are crucial in this regard.

In studies investigating the effects of nomegestrol acetate on human endometrial cancer cells (RL95-2 and KLE), whole-genome cDNA microarray analysis was used to identify changes in gene expression profiles. researchgate.net This analysis revealed that nomegestrol acetate altered the expression of several genes related to cancer cell proliferation, including SUFU (Suppressor of Fused Homolog) and Wnt7a. researchgate.net

The upregulation of SUFU and Wnt7a was subsequently confirmed at both the mRNA and protein levels using qPCR and Western blotting, respectively, in RL95-2 cells and in RL95-2 xenograft tumor tissues. researchgate.netnih.gov In RL95-2 cells, nomegestrol acetate was shown to upregulate the protein levels of SUFU and Wnt7a in a concentration-dependent manner. researchgate.netnih.gov However, these effects were not observed in the hormone-insensitive KLE cell line, suggesting that the action of nomegestrol acetate is dependent on the hormonal sensitivity of the cells. researchgate.net

Cell Proliferation and Apoptosis Assays in Hormone-Sensitive Cell Lines

A key pharmacodynamic effect of progestogens is their ability to modulate cell proliferation and induce apoptosis in hormone-sensitive tissues. The anti-proliferative effects of nomegestrol acetate have been demonstrated in various hormone-sensitive cell lines.

In human breast cancer T47-D cells, which are known to be estrogen-sensitive, nomegestrol acetate induced a dose-dependent inhibition of cell proliferation, as measured by [3H]thymidine incorporation. tga.gov.au This inhibitory effect was observed at high pharmacological concentrations and was not reproduced by dexamethasone, a glucocorticoid that does not bind to the progesterone receptor. tga.gov.au

Similarly, in the human endometrial cancer cell line RL95-2, nomegestrol acetate demonstrated anti-proliferative activity in a dose- and time-dependent manner. researchgate.netnih.gov The 50% inhibitory concentration (IC50) values for cell proliferation were determined at various time points. nih.gov The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay further confirmed the inhibition of cell proliferation in RL95-2 cells treated with nomegestrol acetate. researchgate.net In contrast, nomegestrol acetate had little inhibitory effect on the growth of the hormone-insensitive KLE endometrial cancer cell line. researchgate.net

| Incubation Time | IC50 (µM) | Reference |

|---|---|---|

| 24 hours | 52.80 | nih.gov |

| 48 hours | 19.88 | nih.gov |

| 72 hours | 21.62 | nih.gov |

Enzymatic Activity Assays (e.g., CYP450, Steroid Dehydrogenases)

The interaction of nomegestrol acetate with key enzymes involved in steroid metabolism, such as the cytochrome P450 (CYP450) family and steroid dehydrogenases, is a critical aspect of its pharmacological profile.

Nomegestrol acetate is metabolized in the liver by CYP450 enzymes, including CYP3A4. wikipedia.org Studies have also shown that nomegestrol acetate can influence the activity of other enzymes. In human breast cancer cells, nomegestrol acetate has been shown to block sulfatase and 17β-hydroxysteroid dehydrogenase, which are enzymes involved in the biosynthesis and transformation of estradiol (B170435). nih.gov In cancerous breast tissue, nomegestrol acetate demonstrated a significant inhibitory effect on sulfatase activity. nih.gov

Furthermore, in the human hepatic cell line HepG2, nomegestrol acetate has been found to increase the expression and activity of P-glycoprotein (P-gp), an ABC transporter involved in drug excretion. nih.gov This effect was shown to be mediated through the membrane progesterone receptor α. nih.gov In cultured rat granulosa cells, nomegestrol acetate directly inhibited steroidogenesis, leading to a decrease in both estrogen and progesterone secretion. nih.gov

In Vivo Animal Models for Pharmacodynamic Evaluation

To understand the physiological effects of nomegestrol acetate in a whole organism, in vivo animal models are indispensable. These models allow for the evaluation of the compound's pharmacodynamic properties, such as its effects on ovulation, and its potential therapeutic applications.

The potent ovulatory inhibitory effect of nomegestrol acetate has been demonstrated in both rats and monkeys. researchgate.nettandfonline.com In rats, the dose of nomegestrol acetate that inhibited ovulation by 50% (ID50) ranged from 1.25 to 5.0 mg/kg. researchgate.net In monkeys, the ID50 was found to be 0.14 mg/kg. researchgate.nettandfonline.com

In a rat model of cisplatin-induced cachexia, nomegestrol acetate was shown to alleviate the loss of body weight, suggesting its potential role in ameliorating cachexia. nih.gov Furthermore, in a xenograft mouse model using the human endometrial cancer cell line RL95-2, oral administration of nomegestrol acetate inhibited the growth of the tumors and upregulated the expression of SUFU and Wnt7a in the tumor tissues. nih.gov These in vivo studies provide crucial information on the efficacy and potential therapeutic uses of nomegestrol acetate.

Computational Chemistry and Molecular Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the atomic-level interactions that govern the binding process.

While specific molecular docking simulation studies for nomegestrol acetate are not extensively detailed in published literature, the principles of this methodology are directly applicable to understanding its high affinity and selectivity for the progesterone receptor (PgR). Experimental binding assays have determined that nomegestrol acetate has a strong affinity for the PgR, with an inhibition constant (Ki) of 22.8 nM. researchgate.netclinpgx.org

A molecular docking simulation for nomegestrol acetate would involve creating a three-dimensional model of the ligand and docking it into the ligand-binding pocket of a crystal structure of the progesterone receptor. The simulation would calculate the binding energy and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, between nomegestrol acetate and the amino acid residues of the receptor. Such a study could computationally validate the experimental findings of its high binding affinity and elucidate the structural basis for its selectivity over other steroid receptors, for which it shows minimal binding. nih.govselleckchem.com

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational changes in proteins and ligands upon binding and for assessing the stability of the resulting complex.

There are no specific, published molecular dynamics simulation studies focused solely on nomegestrol acetate. However, this computational approach would be highly valuable for investigating the dynamic behavior of the nomegestrol acetate-progesterone receptor (PgR) complex. An MD simulation could be initiated from a docked pose obtained from molecular docking.

The simulation would track the movements of the ligand within the binding pocket and the corresponding conformational adjustments of the receptor over time (e.g., nanoseconds). This would allow for the analysis of the stability of key hydrogen bonds and other interactions, providing a deeper understanding of the binding kinetics, such as association and dissociation rates, which have been determined experimentally. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, offering a theoretical corroboration of the experimentally observed high affinity of nomegestrol acetate for the PgR.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By correlating structural or physicochemical properties (descriptors) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Specific QSAR studies centered on nomegestrol acetate have not been prominently published. However, a QSAR analysis could be effectively applied to a series of progestins, including nomegestrol acetate and its structural analogs, to understand the key molecular features responsible for their potent progestogenic activity. researchgate.net

In such a study, various molecular descriptors—such as steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., logP) properties—would be calculated for each compound. These descriptors would then be correlated with their experimentally determined binding affinities for the progesterone receptor or their in vivo ovulation-inhibiting potency. The resulting QSAR model could identify which structural modifications enhance or diminish activity, thereby guiding the design of new progestins with improved potency or selectivity. The known structure-activity relationships, such as the high selectivity of nomegestrol acetate, provide a strong foundation for developing such a predictive model. researchgate.net

Ab Initio Methods for Mechanistic Insights

Ab initio quantum chemistry methods are powerful computational tools used to predict molecular properties and reaction mechanisms from first principles, without reliance on empirical data. These methods solve the electronic Schrödinger equation to provide detailed insights into molecular orbitals, transition states, and reaction energy profiles.

As of late 2025, a comprehensive review of publicly accessible scientific literature and chemical databases indicates a notable absence of specific studies applying ab initio methods to elucidate the mechanistic insights of nomegestrol acetate itself. While Density Functional Theory (DFT), a related and widely used quantum chemical method, has been applied to study the properties of pharmaceutical cocrystals and reaction mechanisms in a general sense, dedicated ab initio computational research focusing on the reaction pathways, electronic structure, or spectroscopic properties of nomegestrol acetate is not prominently featured in available research. mdpi.comchemrxiv.orgmdpi.com Such studies would be valuable for precisely modeling its receptor interactions, metabolic degradation pathways, or photochemical reactivity, representing a potential area for future research.

Analytical Techniques for Compound Characterization and Quantification

A suite of advanced analytical techniques is essential for the comprehensive characterization and quantification of nomegestrol acetate, ensuring its structural integrity, purity, and solid-state properties.

Spectroscopic techniques are fundamental in confirming the molecular structure of nomegestrol acetate. A combination of methods provides a complete picture of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum reveal the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the steroid structure.

Mass Spectrometry (MS) : This technique provides the exact molecular weight of nomegestrol acetate (C₂₃H₃₀O₄, molecular weight: 370.48 g/mol ). nih.gov High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting pattern provides further structural confirmation and is invaluable in identifying metabolites and impurities. nih.gov For instance, LC-MS/MS methods have been developed for the sensitive quantification of nomegestrol acetate in plasma. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is employed to identify the functional groups present in the molecule. rsc.org The spectrum of nomegestrol acetate shows characteristic absorption bands corresponding to the carbonyl (C=O) groups of the ketones and the ester, as well as C=C bonds in the steroid rings. google.com

These techniques, when used in conjunction, allow for the unambiguous confirmation of the chemical structure of nomegestrol acetate and the elucidation of unknown related substances.

Chromatographic methods are the cornerstone for assessing the purity of nomegestrol acetate and for identifying and quantifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in reversed-phase mode, is the most common technique for purity analysis and impurity profiling. chromatographyonline.com It separates nomegestrol acetate from its impurities based on differences in polarity. Method development often involves optimizing the mobile phase, column type, and detector settings to achieve the best separation of all potential impurities. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) : UPLC offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. A highly sensitive and selective UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of nomegestrol acetate and estradiol in human plasma, demonstrating its power in complex biological matrices. nih.govresearchgate.net

Impurity Identification : Research has focused on identifying and characterizing impurities that may arise during the synthesis of nomegestrol acetate. In one study, two specific impurities, designated Impurity A (listed in the European Pharmacopoeia) and Impurity B, were identified and subsequently synthesized for confirmation. nih.gov The control of such impurities is critical for the quality and safety of the final pharmaceutical product. biomedres.us

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| Impurity A | 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl Acetate | C₂₃H₃₂O₄ | 372.51 | nih.govpharmaffiliates.com |

| Impurity B | Structure not specified in source | Not specified | Not specified | nih.gov |

| - | 17α-Acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene | C₂₃H₃₀O₅ | 386.49 | pharmaffiliates.com |

X-ray diffraction (XRD) is an indispensable tool for investigating the solid-state properties of nomegestrol acetate, including its crystal structure and polymorphism.

Powder X-ray Diffraction (PXRD) : PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystal form. A patent for "Nomegestrol acetate crystal form I" identifies this form by its characteristic diffraction peaks at 2θ angles of approximately 12.36°, 14.83°, 19.33°, 19.45°, and 23.90°, among others, using Cu-Kα radiation. google.com This technique is crucial for quality control to ensure batch-to-batch consistency of the crystalline form.

Single-Crystal X-ray Diffraction (SCXRD) : SCXRD provides the definitive three-dimensional arrangement of atoms and molecules within a single crystal. rsc.org This technique allows for the precise determination of bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group. Research on novel pharmaceutical cocrystals of nomegestrol acetate with coformers like 2,5-dihydroxybenzoic acid has utilized SCXRD to fully characterize the new crystalline structures. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.732(2) |

| b (Å) | 11.393(4) |

| c (Å) | 23.216(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2045.2(12) |

| Z | 4 |

As a pharmaceutical compound, the presence of nomegestrol acetate in water systems is a matter of environmental concern. Photocatalytic mineralization is an advanced oxidation process studied for its potential to degrade such emerging contaminants.

Research has demonstrated the effective removal of a commercial formulation containing nomegestrol acetate and 17-β estradiol from water using a solar photocatalytic process. nih.gov The studies typically employ a catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals that can break down and mineralize the organic compound into carbon dioxide, water, and inorganic acids. nih.govphenomenex.com

Key findings from these studies include:

Degradation vs. Mineralization : While photolysis alone can lead to the degradation of the parent compound, photocatalysis is significantly more effective at achieving complete mineralization, which is measured by the removal of Total Organic Carbon (TOC). nih.govphenomenex.com

Catalyst Concentration : The efficiency of the process is dependent on the catalyst load, with an optimal concentration identified to maximize TOC removal. For instance, one study found an optimal TiO₂ concentration of 0.4 g/L. nih.gov

Kinetic Modeling : The rate of photocatalytic degradation is often described using the Langmuir-Hinshelwood kinetic model, which relates the degradation rate to the concentration of the contaminant and its adsorption onto the catalyst surface. nih.govnih.gov

| Treatment Process | Catalyst (TiO₂) Load | Initial TOC | Estrogen Degradation | TOC Removal (Mineralization) | Source |

|---|---|---|---|---|---|

| Solar Photolysis | 0 g/L | - | ~50% | 11% | nih.govphenomenex.com |

| Solar Photocatalysis | 0.6 g/L | 213.6 ppm | ~57% | 31% | nih.govphenomenex.com |

These studies highlight photocatalysis as a promising technology for the remediation of water contaminated with nomegestrol acetate and other endocrine-disrupting compounds. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Receptor Co-Regulator Interactions

The biological activity of nomegestrol (B1679828) acetate (B1210297) is primarily mediated through its binding to the progesterone (B1679170) receptor (PR), a ligand-activated transcription factor. wikipedia.orgpatsnap.com Upon binding, the receptor undergoes a conformational change, leading to its interaction with a diverse array of co-activator and co-repressor proteins. nih.gov The specific assemblage of these co-regulators dictates the transcriptional output in a cell- and tissue-specific manner. nih.gov

While the high affinity of nomegestrol acetate for the PR is well-documented, a detailed understanding of the specific co-regulator complexes it recruits is an area of active investigation. wikipedia.orgnih.gov Future research will likely focus on identifying and characterizing the unique "interactome" of the nomegestrol acetate-bound PR. This involves mapping the full complement of proteins that associate with the receptor in different cellular contexts.

Advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), will be instrumental in elucidating these interactions. By comparing the co-regulator profiles induced by nomegestrol acetate with those of natural progesterone and other synthetic progestins, researchers can gain insights into the molecular basis for its distinct biological effects. For instance, selective progesterone receptor modulators (SPRMs) are known to exhibit tissue-specific agonist, antagonist, or mixed activities based on the differential recruitment of co-regulators. nih.govnih.govwikipedia.orgtaylorandfrancis.com Understanding how nomegestrol acetate fits into this paradigm at a molecular level could open up new therapeutic avenues.

Table 1: Progesterone Receptor Co-Regulators and Potential for Differential Recruitment

| Co-Regulator Class | Function | Potential for Differential Recruitment by Nomegestrol Acetate |

| Co-activators | ||

| p160 Family (e.g., SRC-1, SRC-2, SRC-3) | Histone acetyltransferase (HAT) activity, recruitment of other co-activators | The specific conformation induced by nomegestrol acetate may favor binding of certain p160 family members over others, influencing the degree of transcriptional activation. |

| CBP/p300 | Histone acetyltransferase (HAT) activity, chromatin remodeling | Differential interaction with the AF-1 and AF-2 domains of the PR could be modulated by the ligand. |

| Co-repressors | ||

| NCoR (Nuclear Receptor Co-repressor) | Recruitment of histone deacetylases (HDACs) | As an agonist, nomegestrol acetate is expected to promote the dissociation of co-repressors, but subtle differences in this process compared to progesterone could fine-tune its activity. |

| SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors) | Recruitment of histone deacetylases (HDACs) | The kinetics of co-repressor release upon nomegestrol acetate binding may differ from that of other progestins, impacting the temporal pattern of gene expression. |

Investigation of Epigenetic Modulation by Nomegestrol Acetate

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Steroid hormones are known to exert profound effects on the epigenome, thereby influencing cellular function and fate. The extent to which nomegestrol acetate participates in these processes is a promising area for future research.

Key questions to be addressed include whether nomegestrol acetate can induce changes in the methylation patterns of specific gene promoters, particularly those involved in cell proliferation, differentiation, and apoptosis. Furthermore, its impact on histone modifications, such as acetylation and methylation, warrants investigation. These modifications can alter chromatin structure, making it more or less accessible to the transcriptional machinery.

Studies may involve the use of techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to map the genome-wide binding sites of the nomegestrol acetate-activated PR and associated histone marks. Additionally, bisulfite sequencing can be employed to assess changes in DNA methylation patterns in response to treatment. Unraveling the epigenetic signature of nomegestrol acetate will provide a deeper understanding of its long-term effects on gene regulation and may reveal novel biomarkers for treatment response.

Development of Advanced Preclinical Models for Specific Biological Systems

To better predict the clinical efficacy and safety of nomegestrol acetate and its analogs, there is a growing need for more sophisticated preclinical models that faithfully recapitulate human physiology and disease. Traditional two-dimensional (2D) cell culture systems and animal models have limitations in capturing the complexity of human tissues.

The development and utilization of three-dimensional (3D) organoid cultures derived from patient tissues, such as endometrium and breast, offer a more physiologically relevant platform for studying the effects of nomegestrol acetate. clinmedjournals.orgnih.govscielo.org.mxresearchgate.net These "mini-organs" in a dish retain the cellular heterogeneity and architecture of the original tissue, allowing for more accurate predictions of drug response.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are another powerful tool, particularly in oncology research. nih.govnih.govmdpi.com These models have been shown to better preserve the characteristics of the original tumor compared to cell line-derived xenografts. mdpi.com The use of endometrial and breast cancer PDX models will be invaluable for evaluating the anti-tumor activity of nomegestrol acetate and for identifying patient populations most likely to benefit from treatment. nih.govnih.govmdpi.com

Table 2: Advanced Preclinical Models for Nomegestrol Acetate Research

| Model Type | Description | Application in Nomegestrol Acetate Research |